D-Glutamic acid, 4-methyl-, (4S)-
Description
General Context of D-Amino Acids in Biological Systems
For a long time, D-amino acids were considered unnatural and of little consequence in the biological realm, which is dominated by L-amino acids. news-medical.net However, extensive research has unveiled their crucial functions across various life forms. In bacteria, D-alanine and D-glutamic acid are fundamental components of the peptidoglycan cell wall, a structure essential for their survival. nih.govfrontiersin.org Bacteria have the capacity to synthesize over ten different types of D-amino acids. frontiersin.org Beyond their structural roles in bacteria, D-amino acids are involved in processes like biofilm formation, spore germination, and intercellular signaling. nih.govfrontiersin.org
In more complex organisms, including mammals, D-amino acids such as D-serine and D-aspartate have been identified in tissues and are known to play important roles. nih.govwikipedia.org D-serine, for instance, acts as a neurotransmitter that modulates signaling in the brain, impacting learning and memory. nih.govwikipedia.org D-aspartic acid is found in the central nervous, neuroendocrine, and endocrine systems and is involved in hormone secretion. nih.gov The presence and function of D-amino acids are not limited to healthy physiological processes; they have also been implicated in diseases. For example, certain D-amino acids can act as biomarkers for some cancers and are involved in neurological disorders. news-medical.net The study of D-amino acids has thus become a significant field of research, revealing a new layer of complexity in biological systems. nih.gov
Historical Perspective and Evolving Understanding of D-Glutamic Acid Derivatives
The journey of understanding glutamic acid began in 1866 when the German chemist Karl Heinrich Ritthausen first isolated it from wheat gluten. wikipedia.org However, it was the work of Professor Kikunae Ikeda of Tokyo Imperial University in 1908 that brought glutamic acid to the forefront. He isolated it from seaweed and identified it as the source of the "umami" taste. wikipedia.orgresearchgate.net This led to the industrial production of its sodium salt, monosodium glutamate (B1630785) (MSG), as a flavor enhancer. wikipedia.orgresearchgate.net
Initially, the focus was primarily on L-glutamic acid due to its role in protein synthesis and as a key excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org The production of glutamic acid has evolved over the years, from early extraction methods to chemical synthesis and, currently, to more efficient bacterial fermentation processes. wikipedia.orgresearchgate.net
The recognition of D-glutamic acid's importance came later, largely driven by studies on bacterial cell walls where it is a key structural component. hmdb.camorf-db.org It was discovered that unlike many other D-amino acids, D-glutamate is not readily oxidized by D-amino acid oxidases in mammals. hmdb.camorf-db.org This unique metabolic stability has led to further investigation into its physiological roles. Research has shown that D-glutamic acid can be found in certain foods and is also produced by the gut microflora. hmdb.camorf-db.org The evolving understanding of D-glutamic acid and its derivatives continues to open new avenues of research into their functions and potential applications.
Significance of 4-Substituted Glutamic Acid Analogues in Chemical Biology Research
The synthesis and study of glutamic acid analogues, particularly those with substitutions at the 4-position, have become instrumental in chemical biology research. These compounds serve as powerful tools to investigate the structure-activity relationships of glutamate receptors and transporters. researchgate.net By modifying the glutamic acid structure, researchers can develop selective probes to study specific receptor subtypes and their roles in neurological processes. researchgate.net
For example, the synthesis of various 4-substituted (S)-glutamate analogues has provided valuable insights into ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs) and excitatory amino acid transporters (EAATs). researchgate.net These studies help to delineate the pharmacological profiles of different receptor subtypes. researchgate.net
One notable example is the use of 4-methylglutamic acid stereoisomers as selective probes for kainate receptors, a subtype of iGluRs. acs.orgnih.gov The distinct pharmacological profiles of these isomers demonstrate that even small structural changes can lead to significant differences in receptor affinity and selectivity. nih.gov This highlights the importance of synthesizing and evaluating a range of analogues to understand the complex pharmacology of the glutamatergic system. Furthermore, these analogues can act as inhibitors or alternative substrates for glutamate uptake systems, providing a means to modulate glutamate neurotransmission and potentially develop therapeutic agents for neurological disorders associated with glutamate excitotoxicity. nih.gov
Stereoisomeric Considerations in 4-Methylglutamic Acid Research
Stereoisomerism plays a critical role in the biological activity of 4-methylglutamic acid. The presence of two chiral centers in 4-methylglutamic acid gives rise to four possible stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). Each of these isomers can exhibit distinct biological and pharmacological properties.
The specific compound of focus, D-Glutamic acid, 4-methyl-, (4S)- , corresponds to the (2R,4S) stereoisomer. Research has demonstrated that the different stereoisomers of 4-methylglutamic acid have unique affinities for various glutamate receptor subtypes. For instance, (2S,4R)-4-methylglutamic acid is selective for kainic acid receptors, while the (2S,4S) isomer shows selectivity for certain metabotropic glutamate receptors. nih.gov This highlights the high degree of stereospecificity of these receptors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
97550-62-4 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R,4S)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChI Key |
KRKRAOXTGDJWNI-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Glutamic Acid, 4 Methyl and Its Stereoisomers
Total Synthesis Approaches for 4-Methylglutamic Acid Diastereoisomers
Total synthesis provides a versatile platform to access all possible stereoisomers of 4-methylglutamic acid. These approaches often involve the creation of the key carbon-carbon bond and the stereocontrolled introduction of the two chiral centers.
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a specific enantiomer of a compound. In the context of 4-methylglutamic acid, this involves methods that can selectively generate either the D- or L-configuration at the α-carbon.
One notable strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, the Evans asymmetric alkylation has been employed to introduce the methyl group with high stereocontrol. researchgate.net Another powerful approach is the use of chiral catalysts in reactions like the Povarov reaction, which can achieve high enantiomeric ratios for the synthesis of polysubstituted tetrahydroquinolines that can be further elaborated into amino acid derivatives. nih.gov
Diastereoselective Synthesis Protocols
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more chiral centers in a molecule. For 4-methylglutamic acid, this means controlling the cis or trans relationship between the amino and methyl groups.
A common strategy involves the Michael addition of a chiral glycine (B1666218) anion equivalent to a crotonate derivative. The stereochemical outcome of this addition is influenced by the chirality of both the glycine equivalent and the Michael acceptor. acs.org For example, the addition of lithiated bis-lactim ethers to chlorocinnamates has been used to prepare all four stereoisomers of 3-(4-chlorophenyl)glutamic acid, a related analogue, by separating the resulting diastereomeric mixtures. nih.gov This methodology demonstrates the potential for creating specific diastereomers of substituted glutamic acids.
Synthesis from D-Glutamic Acid Precursors
Utilizing readily available chiral starting materials like D-glutamic acid is an attractive and often more efficient strategy for synthesizing its derivatives. This approach leverages the existing stereocenter at the α-carbon and focuses on introducing the methyl group at the 4-position with the desired stereochemistry.
A key intermediate in this process is often a pyroglutamic acid derivative, which can be formed from glutamic acid. The synthesis of (2S,4S)-4-methyl proline, a related cyclic amino acid, from D-glutamic acid illustrates this principle. The process begins with the diazotization of D-glutamic acid, followed by esterification. researchgate.net For the synthesis of 4-methylglutamic acid itself, a protected pyroglutamate (B8496135) can be subjected to reactions that install the methyl group, followed by ring-opening to yield the final product.
Enzymatic Synthesis and Biocatalysis for Specific Stereoisomers
Enzymatic methods offer high selectivity and mild reaction conditions, making them valuable tools for the synthesis of specific stereoisomers of amino acids.
Transamination Reactions with Glutamic Oxalacetic Aminotransferase (GOT)
Transaminases, also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.orgtaylorandfrancis.com This reversible reaction is crucial in amino acid metabolism. youtube.comnih.gov Glutamic-oxalacetic aminotransferase (GOT), also known as aspartate aminotransferase (AST), is a specific type of transaminase that can be utilized for the synthesis of glutamic acid derivatives. nih.gov
The general mechanism of transamination involves two half-reactions. wikipedia.orgnih.gov In the first, the amino group of a donor amino acid is transferred to the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing a keto acid. In the second half-reaction, the amino group from PMP is transferred to an acceptor keto acid, regenerating the PLP cofactor and forming the desired amino acid. nih.gov
For the synthesis of 4-methyl-L-glutamic acid, a suitable 4-methyl-α-ketoglutarate precursor can be subjected to a transamination reaction using an appropriate amino donor and a transaminase enzyme. While the search results primarily discuss the synthesis of the L-enantiomer via this method, the principle can be extended to the D-enantiomer by using a D-amino acid specific transaminase or by coupling the process with a racemase.
Racemization and Resolution Techniques for D-Glutamic Acid Derivatives
Racemization and resolution are classical yet effective methods for obtaining enantiomerically pure compounds. These techniques are particularly useful when a racemic or diastereomeric mixture is synthesized.
Racemization is the process of converting an enantiomerically enriched mixture into a racemic one. This is often done to recycle the unwanted enantiomer from a resolution process.
Resolution is the separation of a racemic mixture into its individual enantiomers. For amino acids like glutamic acid derivatives, this can be achieved through several methods:
Crystallization of Diastereomeric Salts: This is a widely used method where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers can then be converted back to the individual enantiomers. wikipedia.org
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For example, aminoacylases can be used to selectively hydrolyze the N-acetyl derivative of one enantiomer of glutamic acid. researchgate.net The unreacted N-acetylated enantiomer can then be separated and hydrolyzed to give the pure D-amino acid.
Preferential Crystallization: This method, also known as resolution by entrainment, involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding it with crystals of the desired enantiomer. wikipedia.org Combining this with an in-situ racemization step, for example using a glutamate (B1630785) racemase, can lead to a highly efficient dynamic kinetic resolution process. tandfonline.com
Synthetic Approaches to 4-Methylglutamic Acid Stereoisomers
| Methodology | Key Features | Example Application/Principle |
| Enantioselective Synthesis | Utilizes chiral auxiliaries or catalysts to control the absolute stereochemistry at the α-carbon. | Evans asymmetric alkylation for introducing the methyl group; Chiral phosphoric acid catalysis in Povarov reactions. researchgate.netnih.gov |
| Diastereoselective Synthesis | Controls the relative stereochemistry between the amino and methyl groups. | Michael addition of a chiral glycine anion equivalent to a crotonate derivative. acs.org |
| Synthesis from D-Glutamic Acid | Leverages the existing stereocenter of a readily available chiral precursor. | Diazotization of D-glutamic acid followed by functionalization and ring-opening of a pyroglutamate intermediate. researchgate.net |
| Enzymatic Synthesis (Transamination) | Employs enzymes for highly selective amino group transfer under mild conditions. | Transamination of a 4-methyl-α-ketoglutarate precursor using glutamic oxalacetic aminotransferase (GOT). wikipedia.orgnih.gov |
| Racemization and Resolution | Separates a mixture of stereoisomers into pure enantiomers. | Formation and separation of diastereomeric salts; Enzymatic resolution using aminoacylases; Preferential crystallization coupled with racemization. wikipedia.orgresearchgate.nettandfonline.com |
Chiral Resolution Methods (e.g., Chiral HPLC)
Chiral resolution is a fundamental process for separating racemic mixtures into their constituent enantiomers. For 4-methylglutamic acid and its stereoisomers, which possess at least two chiral centers, the separation of diastereomers and enantiomers is essential for isolating the desired biologically active compound.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of amino acid enantiomers. The direct separation of underivatized amino acids can be challenging due to their zwitterionic nature. However, macrocyclic glycopeptide-based CSPs are effective for resolving enantiomers of polar and ionic compounds like amino acids. These CSPs operate via a combination of interactions, including ionic exchange, hydrogen bonding, and steric effects, to achieve separation. For instance, two-dimensional HPLC systems have been successfully employed to measure enantiomers of various proteinogenic amino acids in biological samples, demonstrating the capability of this technique to handle complex mixtures. acs.org
Another widely used approach is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. mdpi.com These diastereomers, having different physical properties, can then be separated by standard chromatographic or crystallization techniques. A common strategy involves the esterification of the carboxylic acid group with a chiral alcohol, such as L-menthol. researchgate.net The resulting diastereomeric esters can be separated by conventional chromatography, and subsequent hydrolysis of the separated esters yields the pure enantiomers. researchgate.net
Enzymatic resolution offers a highly selective alternative for obtaining enantiomerically pure amino acids. Enzymes can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, glutamate dehydrogenase has been used in the reductive amination of 2-keto-(R,S)-4-methylglutaric acid to produce a mixture of (2S,4R)- and (2S,4S)-4-methylglutamic acids, which can then be separated. researchgate.net
The following table summarizes various chiral resolution techniques applicable to glutamic acid analogs.
| Resolution Method |
Chemical Racemization Strategies
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, and epimerization, the change in configuration at one of several chiral centers, are important processes, particularly in the context of recycling an unwanted enantiomer from a resolution process.
For glutamic acid and its derivatives, racemization can be achieved under specific conditions. One common method involves the cyclization of glutamic acid to pyroglutamic acid. wikipedia.org This intramolecular lactam formation occurs upon heating, often in an aqueous solution. wikipedia.orggoogle.com The pyroglutamic acid intermediate can then be subjected to conditions that facilitate racemization at the C2 position. The racemized pyroglutamic acid can subsequently be hydrolyzed back to racemic glutamic acid. google.com For instance, heating an aqueous solution of pyroglutamic acid with a strongly acidic cation-exchange resin can effect the conversion back to glutamic acid. google.com
The epimerization at the C4 position of 4-substituted glutamic acids has also been reported. Conditions leading to the epimerization at the C4 carbon have been studied, allowing for the interconversion of diastereomers. researchgate.net The mechanism of epimerization often involves the abstraction of the alpha-proton to the carboxylic acid group by a base, forming a planar enolate intermediate, followed by non-stereoselective reprotonation. nih.gov In the context of peptide synthesis, epimerization can occur through the formation of an oxazolone (B7731731) intermediate, particularly with strong activation of the carboxyl group. nih.gov
The table below outlines strategies relevant to the racemization and epimerization of glutamic acid derivatives.
| Strategy |
Scalable Synthesis Considerations for Academic Research
The translation of a synthetic route from a small-scale discovery phase to a larger, gram-scale production for in-depth biological evaluation or further synthetic elaboration presents several challenges. These include the availability and cost of starting materials, the efficiency and safety of the reactions, and the feasibility of purification methods.
For the synthesis of 4-methylglutamic acid and its analogs, several multi-gram scale methods have been reported, catering to the needs of academic research. researchgate.net One approach describes a concise, multi-gram scale synthesis of (2S,4R)- and (2S,4S)-4-methylglutamic acid from a common precursor, which is advantageous for producing multiple epimers within a single synthetic scheme. researchgate.net Another reported synthesis produced (2S,4R)-4-methylglutamic acid in multi-gram quantities starting from a protected pyroglutamate derivative. researchgate.net
Purification is another major bottleneck in scalable synthesis. While chromatography is a powerful tool for purification at the milligram scale, it can become cumbersome and expensive at the gram scale. Therefore, developing synthetic routes that yield products which can be purified by crystallization is highly desirable for scalable academic research. For example, a gram-scale synthesis of a key intermediate for hemerocallisamine I, a derivative of 4-hydroxyglutamic acid, utilized crystallization-induced diastereomer transformation to achieve high stereoselectivity, avoiding chromatographic separation of diastereomers. nih.gov
The following table highlights key considerations for the scalable synthesis of 4-methylglutamic acid analogs in an academic research context.
| Consideration |
Stereochemical Characterization and Advanced Analytical Methodologies
Chiral Separation Techniques for D-Glutamic Acid, 4-Methyl- and its Stereoisomers
The separation of the four stereoisomers of 4-methylglutamic acid—(2S,4S), (2R,4R), (2S,4R), and (2R,4S)—presents a significant analytical challenge due to their identical mass and similar chemical properties. plos.org Chiral separation techniques are therefore essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of amino acids. sigmaaldrich.comnih.gov The use of Chiral Stationary Phases (CSPs) is the most common approach, offering direct separation without the need for derivatization. sigmaaldrich.comchromatographyonline.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com These phases are compatible with a wide range of mobile phases, including aqueous and organic solvents, making them suitable for the separation of polar and ionic compounds like amino acids. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are also utilized, though they can present challenges with native amino acids due to their zwitterionic nature and poor solubility in non-polar solvents. sigmaaldrich.com For instance, a chiral HPLC method was developed for the simultaneous determination of the four stereoisomers of 4-(3-fluoropropyl)-glutamic acid (FSPG) using a Chirex 3126 column with a mobile phase of acetonitrile (B52724) and aqueous copper sulfate. plos.org This method successfully eluted the (2R,4S), (2S,4S), (2R,4R), and (2S,4R) isomers in sequence. plos.org
The choice of mobile phase significantly influences the separation. In reversed-phase mode, a mixture of water, methanol, and formic acid has been shown to be effective. sigmaaldrich.com The concentration of the organic modifier can have a "U-shaped" effect on retention, a phenomenon attributed to changes in analyte solubility and CSP conformation. sigmaaldrich.com
Table 1: HPLC Chiral Stationary Phases and Conditions for Amino Acid Separation
| Chiral Stationary Phase (CSP) | Mobile Phase System | Target Analytes | Reference |
|---|---|---|---|
| Astec CHIROBIOTIC® T (Teicoplanin-based) | Water:Methanol:Formic Acid | Underivatized amino acid enantiomers | sigmaaldrich.com |
| Chirex 3126 | Acetonitrile/CuSO₄(aq) | 4-(3-fluoropropyl)-glutamic acid stereoisomers | plos.org |
| Cinchona alkaloid-based zwitterionic ion exchangers | Methanol or Methanol/Acetonitrile with organic acid and base additives | ß-methylated amino acid stereoisomers | mdpi.com |
| Polysaccharide-based CSPs | Normal-phase solvents (e.g., hexane-isopropanol) | General chiral separations | chromatographyonline.com |
This table is generated based on available data and may not be exhaustive.
For complex separations, two-dimensional HPLC (2D-LC) offers enhanced resolution. While specific applications of 2D-LC for D-Glutamic acid, 4-methyl-, (4S)- are not extensively documented in the provided search results, the technique's principle of using two different columns or separation modes can be applied to resolve co-eluting stereoisomers. This can involve coupling different types of chiral columns or combining a chiral column with an achiral column. The coupling of multiple macrocyclic glycopeptide CSPs has been proposed as a screening approach to expedite method development. chromatographyonline.com
Derivatization is a chemical modification technique used to enhance the detectability and improve the chromatographic properties of analytes. actascientific.comactascientific.com It can be performed either before (pre-column) or after (post-column) the HPLC separation. creative-proteomics.com
Pre-column derivatization involves reacting the amino acids with a labeling reagent prior to injection into the HPLC system. actascientific.com Common reagents for primary amino acids include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol, which forms highly fluorescent isoindole derivatives. nih.govresearchgate.net Other popular pre-column derivatization reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride. creative-proteomics.comnih.gov While pre-column derivatization offers high sensitivity, it can sometimes introduce impurities or be affected by reagent-related peaks. actascientific.comnih.gov
Post-column derivatization involves the reaction of the separated analytes with a reagent after they elute from the column and before they reach the detector. creative-proteomics.com This method avoids potential interference from the derivatizing reagent during the separation. actascientific.comcreative-proteomics.com Ninhydrin is a classic post-column reagent for amino acids, reacting with them to form a colored compound detectable by UV-Vis spectroscopy. actascientific.comnih.gov OPA can also be used in post-column derivatization. nih.gov
Table 2: Common Derivatization Reagents for Amino Acid Analysis by HPLC
| Derivatization Strategy | Reagent | Detection Method | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Pre-column | o-phthalaldehyde (OPA)/thiol | Fluorescence | High sensitivity | Only for primary amines, derivative instability | nih.govresearchgate.net |
| Pre-column | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | Reacts with primary and secondary amines, stable derivatives | Hydrolysis by-products can interfere | creative-proteomics.comnih.gov |
| Pre-column | Dansyl chloride | Fluorescence | --- | Reagent peaks can interfere | actascientific.com |
| Post-column | Ninhydrin | UV-Vis (Spectrophotometry) | Robust, reacts with most amino acids | Requires a post-column reactor, lower sensitivity than fluorescence | actascientific.comnih.gov |
| Post-column | o-phthalaldehyde (OPA) | Fluorescence | High sensitivity | Only for primary amines | actascientific.comnih.gov |
This table is generated based on available data and may not be exhaustive.
Gas chromatography (GC) is another powerful technique for the analysis of amino acids, but due to their low volatility, derivatization is mandatory. sigmaaldrich.com The derivatization process converts the polar amino acids into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com
Common derivatization approaches for GC-MS analysis of amino acids involve esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. For instance, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) methyl esters and then further derivatized with pentafluoropropionic (PFP) anhydride. nih.govnih.gov Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another widely used technique that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
A critical consideration in the GC-MS analysis of chiral compounds is the potential for racemization (inversion of stereochemistry) during derivatization, which is often performed under acidic conditions and at high temperatures. researchgate.net This can lead to an overestimation of the minor enantiomer. researchgate.net Therefore, careful optimization of derivatization conditions is essential to minimize enantiomeric inversion. researchgate.net
Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for chiral separations, offering advantages such as low sample and reagent consumption, rapid method development, and high separation efficiency. mdpi.comumt.edu In CE, chiral selectors are typically added to the background electrolyte. mdpi.com
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for enantiomeric separations. mdpi.com Ligand-exchange capillary electrophoresis, using a chiral ligand such as L-4-hydroxyproline complexed with a metal ion (e.g., Cu(II)), has also been successfully applied for the chiral separation of β-methyl-amino acids. nih.gov The optimization of various parameters, including the type and concentration of the chiral selector, buffer pH, temperature, and applied voltage, is crucial for achieving baseline separation. mdpi.com
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of D-Glutamic acid, 4-methyl-, (4S)-. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides comprehensive structural information. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. unite.edu.mk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. unite.edu.mk In combination with chromatographic techniques like GC or LC, MS can identify and quantify the compound in complex mixtures. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 3: Spectroscopic Data for Glutamic Acid Derivatives
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹H-NMR, ¹³C-NMR, HRMS | γ-L-glutamylcyclohexylamide | Confirmed the presence of the [M+H]⁺ peak in HRMS, and specific proton and carbon signals were assigned in NMR spectra. | unite.edu.mk |
| GC-MS | γ-glutamyl peptides | Conversion to pyroglutamate derivatives for analysis. | nih.govnih.gov |
| NMR and GC-MS | General Metabolites | Combined use improves metabolite detection and annotation. | nih.gov |
This table is generated based on available data and may not be exhaustive.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural framework of a molecule by analyzing the magnetic properties of its atomic nuclei. In the context of (4S)-4-methyl-D-glutamic acid, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the connectivity and chemical environment of each atom.
Table 1: Predicted ¹³C NMR Chemical Shifts for Glutamic Acid
| Atom | Chemical Shift (ppm) |
| C1 | 173.8 |
| C2 | 54.8 |
| C3 | 27.5 |
| C4 | 33.5 |
| C5 | 181.5 |
Note: Data is for the parent compound, Glutamic Acid, and serves as a reference. hmdb.ca
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of stereoisomers. nih.govuit.no
In the case of (4S)-4-methyl-D-glutamic acid, the experimental CD spectrum would be compared with theoretical spectra generated through ab initio calculations for the possible stereoisomers. nih.gov A strong correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govuit.no This method has been successfully applied to determine the absolute configurations of other chiral molecules, including herbicides and cyclic peptides. nih.govuit.no
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for the identification, quantification, and structural elucidation of molecules.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection prowess of tandem mass spectrometry. chem-agilent.comnih.govresearchgate.net This method is ideal for the trace analysis of compounds in complex biological matrices.
For the analysis of (4S)-4-methyl-D-glutamic acid, a specialized LC-MS/MS method would be developed. This would involve optimizing the chromatographic conditions to achieve baseline separation from other amino acids and potential interferents. chem-agilent.com The use of multiple reaction monitoring (MRM) in the mass spectrometer provides high specificity and sensitivity, allowing for the detection and quantification of the compound at very low concentrations, often in the sub-femtomolar range. chem-agilent.com Isotopic internal standards can be employed to enhance the accuracy of quantification by correcting for matrix effects and variations in instrument response. nih.gov
Table 2: LC-MS/MS Parameters for Amino Acid Analysis
| Compound | MRM Transition (m/z) |
| Glutamine | 147.1 > 84.1 |
| Glutamic Acid | 148.1 > 84.1 |
| Asparagine | 133.1 > 74.1 |
| Aspartic Acid | 134.1 > 74.1 |
Note: This table shows example MRM transitions for related amino acids, illustrating the principle of the technique. chem-agilent.com
Advanced Computational and Molecular Modeling Approaches for Structural Analysis
Computational and molecular modeling techniques have become indispensable tools in modern chemistry and drug discovery. These methods allow for the in-silico investigation of molecular properties, dynamics, and interactions, providing insights that can guide experimental work.
Conformational Analysis Using Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org For (4S)-4-methyl-D-glutamic acid, MD simulations can provide a detailed understanding of its conformational landscape, revealing the different shapes the molecule can adopt in solution and their relative stabilities. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org By simulating the molecule in a virtual environment that mimics physiological conditions, researchers can observe how it flexes, bends, and rotates, identifying the most populated and therefore most likely-to-be-biologically-active conformations. nih.gov
Molecular Docking Studies for Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemmethod.comajol.inforesearchgate.net This method is widely used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor). nih.govajol.inforesearchgate.netnih.gov
In the context of (4S)-4-methyl-D-glutamic acid, molecular docking studies can be used to identify potential protein targets and predict how the molecule might interact with their binding sites. mdpi.comnih.gov By docking the molecule into the active sites of various enzymes or receptors, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. nih.govajol.info These studies can provide valuable insights into the potential biological role of (4S)-4-methyl-D-glutamic acid and guide the design of future experiments. mdpi.comnih.gov
Enzymatic and Biochemical Pathways Involving D Glutamic Acid, 4 Methyl
Interaction with D-Amino Acid Metabolizing Enzymes
The interaction of (4S)-4-methyl-D-glutamic acid with enzymes that process D-amino acids is highly specific, with notable activity observed in microbial systems, particularly those involved in cell wall synthesis.
D-Amino Acid Oxidase (DDO), a flavoenzyme, catalyzes the oxidative deamination of many D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.gov However, the substrate specificity of this enzyme is a key determinant of its activity. DDO isolated from sources such as the yeast Rhodotorula gracilis is known to effectively oxidize neutral D-amino acids but does not act on acidic D-amino acids like D-aspartate and D-glutamate. mdpi.com This substrate exclusion for acidic D-amino acids suggests that (4S)-4-methyl-D-glutamic acid, as a methylated derivative of D-glutamate, is not a substrate for wild-type D-Amino Acid Oxidase. The presence of the carboxyl group on the side chain appears to prevent effective binding and catalysis within the enzyme's active site.
In stark contrast to its lack of interaction with DDO, (4S)-4-methyl-D-glutamic acid demonstrates significant activity with the D-glutamate-adding enzyme (MurD ligase) in bacteria. This enzyme is a critical component of the cytoplasmic pathway for peptidoglycan biosynthesis, which is essential for constructing the bacterial cell wall. nih.govnih.gov MurD catalyzes the ATP-dependent addition of D-glutamate to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). nih.govnih.gov
Research on MurD from Escherichia coli has shown that (4S)-4-methyl-D-glutamic acid, referred to in the literature as D-erythro-4-methylglutamic acid, is not only a substrate but an exceptionally effective one. nih.gov In a study that tested 24 different analogues of D-glutamic acid, the (4S)-4-methyl- derivative was identified as the best substrate, exhibiting a higher specific activity than D-glutamic acid itself. nih.gov This indicates that the methyl group at the 4-position, with its specific stereochemistry, enhances the compound's recognition and turnover by the MurD enzyme. This potent activity highlights its direct involvement in the peptidoglycan synthesis pathway, where it can be incorporated into the pentapeptide stem of the cell wall precursor. nih.govnih.gov
Table 1: Relative Specific Activity of D-Glutamate Analogues with E. coli D-Glutamate-Adding Enzyme (MurD) Data sourced from a study on D-glutamic acid analogues. nih.gov
| Compound | Relative Specific Activity (%) | Role |
| D-Glutamic acid | 100 | Natural Substrate |
| (4S)-4-methyl-D-glutamic acid | >100 | Excellent Substrate |
| D-erythro-3-methylglutamic acid | <100 | Substrate |
| DL-Homocysteic acid | <100 | Substrate |
| Other Analogues | Not significant | Poor or Non-Substrates |
Role in Cellular Glutamine and Glutamate (B1630785) Metabolism Pathways
As a structural analogue of glutamate, (4S)-4-methyl-D-glutamic acid has the potential to influence central metabolic pathways that rely on glutamine and glutamate as key substrates. While direct experimental evidence on the effects of this specific compound is limited, its potential impact can be inferred from the known biochemistry of these pathways.
Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, which is then further metabolized to α-ketoglutarate (alpha-ketoglutarate). nih.gov This process is initiated by the enzyme glutaminase (B10826351), which hydrolyzes glutamine to glutamate. nih.gov Subsequently, glutamate can be converted to α-ketoglutarate by either glutamate dehydrogenase (GLUD) or various aminotransferases. nih.gov α-Ketoglutarate serves as a crucial intermediate that replenishes the tricarboxylic acid (TCA) cycle, supporting energy production and biosynthesis. nih.gov
Given that (4S)-4-methyl-D-glutamic acid is a glutamate analogue, it could theoretically interact with the enzymes of this pathway. Its structural similarity to glutamate suggests it might act as a competitive inhibitor of glutamate dehydrogenase or aminotransferases. The D-configuration and the 4-methyl group would likely prevent it from being a substrate but could allow it to bind to the active site, thereby impeding the processing of endogenous L-glutamate and potentially disrupting α-ketoglutarate production.
Glutathione (GSH) is a vital tripeptide composed of glutamate, cysteine, and glycine (B1666218), and it serves as the most abundant antioxidant in cells, playing a central role in redox homeostasis. researchgate.netresearchgate.net The synthesis of GSH is a two-step enzymatic process that begins with the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by γ-glutamylcysteine ligase (GCL). nih.gov This initial step is often rate-limiting and is dependent on the cellular availability of glutamate. nih.gov
The potential impact of (4S)-4-methyl-D-glutamic acid on GSH synthesis stems from its identity as a glutamate analogue. It could act as a competitive inhibitor of GCL, interfering with the binding of L-glutamate and thereby reducing the rate of GSH synthesis. nih.gov A reduction in GSH levels would impair the cell's capacity to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and disrupting redox homeostasis. researchgate.net While direct studies on (4S)-4-methyl-D-glutamic acid are lacking, the inhibition of GSH synthesis by other glutamate analogues has been shown to increase cellular vulnerability to oxidative damage. nih.gov
Enzymatic Interconversions and Their Biochemical Implications
The metabolic fate of (4S)-4-methyl-D-glutamic acid depends on its recognition by enzymes capable of modifying or converting amino acids. The primary enzymatic reactions relevant to such a compound would be racemization and transamination.
In many bacteria, glutamate racemases are responsible for the interconversion between L-glutamate and D-glutamate, providing the D-enantiomer required for peptidoglycan synthesis. mdpi.comfao.org It is plausible that a glutamate racemase could act on (4S)-4-methyl-D-glutamic acid, potentially converting it to its L-enantiomer, (4S)-4-methyl-L-glutamic acid. Such a conversion would allow the carbon skeleton to enter mainstream L-amino acid metabolism.
Alternatively, transamination reactions, which are typically dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), involve the transfer of an amino group from an amino acid to an α-keto acid. nih.govwikipedia.org A D-amino acid transaminase (D-AAT) could potentially catalyze the conversion of (4S)-4-methyl-D-glutamic acid to its corresponding α-keto acid, 4-methyl-α-ketoglutarate, and D-alanine. nih.gov If this were to occur, the resulting keto-acid could potentially enter the TCA cycle, influencing cellular energy metabolism. In mammals, a D-glutamate cyclase has been identified that converts D-glutamate to 5-oxo-D-proline, representing another potential, though unconfirmed, metabolic route for D-glutamate analogues. researchgate.net The biochemical implication of any such interconversion would be the integration of an exogenous D-amino acid analogue into the cell's central metabolic and signaling networks.
Molecular Mechanisms of Action at Receptors and Binding Sites
Ligand Interactions with Ionotropic Glutamate (B1630785) Receptors
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the central nervous system. nih.gov These receptors are broadly classified into three subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate (KA) receptors. nih.govbristol.ac.uk The interaction of (4S)-4-Methyl-D-glutamic acid with these receptors is characterized by a degree of selectivity, particularly for kainate receptors.
Selectivity Profiles at Kainate (KA) Receptors
(4S)-4-Methyl-D-glutamic acid demonstrates a notable selectivity for kainate receptors over other iGluR subtypes. nih.gov While its stereoisomer, (2S,4R)-4-methylglutamic acid, is a selective agonist for kainate receptors, the (2S,4S) isomer shows a preference for metabotropic glutamate receptors. nih.govnih.gov Kainate receptors themselves are composed of various subunits (GluK1-5) that can form homomeric or heteromeric channels, contributing to their diverse functional roles in both pre- and postsynaptic signaling. wikipedia.org The selectivity of ligands like the 4-methyl-glutamic acid analogs is crucial for dissecting the specific physiological functions of these receptor subtypes.
Modulatory Effects on N-Methyl-D-Aspartate (NMDA) Receptors
The interaction of (4S)-4-Methyl-D-glutamic acid with NMDA receptors appears to be less direct than its effects on kainate or metabotropic receptors. Studies on related compounds, such as 4(R)- and 4(S)-(5-phenylpentyl)-glutamic acids, have shown that they can reduce both NMDA and non-NMDA receptor-mediated components of excitatory postsynaptic potentials (EPSPs). nih.gov However, this effect is likely presynaptic, as the compounds did not inhibit depolarization induced by direct application of NMDA or AMPA. nih.gov This suggests a modulatory role on neurotransmitter release rather than a direct interaction with the NMDA receptor binding site. NMDA receptors are complex heterotetramers that require both glutamate and a co-agonist like glycine (B1666218) or D-serine for activation and are crucial for synaptic plasticity. nih.govnih.gov The modulation of their activity by compounds like (4S)-4-Methyl-D-glutamic acid can have significant implications for neuronal function.
Interactions with AMPA Receptors
Similar to its effects on NMDA receptors, the interaction of (4S)-4-Methyl-D-glutamic acid with AMPA receptors is not its primary mechanism of action. While some related 4-substituted glutamic acid analogs show non-selective affinity for AMPA receptors, the (4S) isomer displays greater selectivity for other receptor types. nih.gov Studies on 4(R)- and 4(S)-(5-phenylpentyl)-glutamic acids indicated no direct inhibition of AMPA-induced currents, further supporting a presynaptic site of action for these related compounds. nih.gov AMPA receptors are the primary mediators of fast excitatory neurotransmission, and their trafficking and function are tightly regulated. nih.gov
Binding and Activity at Metabotropic Glutamate (mGlu) Receptors
Metabotropic glutamate (mGlu) receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger-mediated pathways. wikipedia.org There are eight subtypes of mGlu receptors, classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. wikipedia.org
Agonist Properties and Subtype Selectivity (e.g., mGluR1, mGluR2)
(2S,4S)-4-Methylglutamic acid has been shown to be a selective agonist for metabotropic glutamate receptors, particularly subtypes mGluR1α and mGluR2. nih.gov Group I mGlu receptors, which include mGluR1 and mGluR5, are typically postsynaptic and coupled to the activation of phospholipase C. wikipedia.org Group II, which includes mGluR2 and mGluR3, and Group III mGlu receptors are generally presynaptic and negatively coupled to adenylyl cyclase, leading to a decrease in neurotransmitter release. nih.gov The agonist activity of (2S,4S)-4-methylglutamic acid at both a Group I (mGluR1) and a Group II (mGluR2) receptor highlights its complex pharmacological profile. nih.gov
Stereospecificity of Receptor Activation and Binding
The stereochemistry of 4-methyl-glutamic acid is a critical determinant of its receptor selectivity and activity. The distinct pharmacological profiles of the (2S,4R) and (2S,4S) isomers underscore the high degree of stereospecificity of glutamate receptors. nih.gov While (2S,4R)-4-methylglutamic acid is a selective kainate receptor agonist, (2S,4S)-4-methylglutamic acid is selective for mGluR1α and mGluR2. nih.gov This stereospecificity arises from the precise three-dimensional arrangement of amino acid residues in the ligand-binding domains of these receptors, which creates a chiral environment that preferentially interacts with one stereoisomer over another. nih.gov This principle is fundamental to the design and development of selective ligands for studying the function of specific glutamate receptor subtypes.
Structure-Activity Relationship (SAR) Studies for 4-Substituted Glutamic Acid Analogues
The modification of the glutamic acid backbone has been a fruitful strategy in medicinal chemistry for developing ligands with selective activity at various glutamate receptor subtypes. Substituting the carbon backbone, particularly at the 4-position, profoundly influences the pharmacological profile of the resulting analogues. nih.gov Structure-activity relationship (SAR) studies for these compounds reveal that even minor structural alterations, such as the addition of a methyl group, can dramatically alter receptor affinity and efficacy, transforming a non-selective agonist into a highly selective ligand for a specific receptor subtype. nih.gov These relationships are governed by the strict stereochemical and conformational requirements of the agonist binding pockets within different glutamate receptors. researchgate.netku.dk
The position and, crucially, the stereochemistry of a methyl substituent on the glutamic acid scaffold are key determinants of the ligand's interaction with glutamate receptors. nih.gov The three-dimensional arrangement of the atoms, dictated by the configuration at the stereogenic centers, governs how the molecule fits within the receptor's binding site. nih.gov The introduction of a methyl group can induce specific conformational preferences in the ligand, enhance hydrophobic interactions, or create steric hindrance, all of which modulate its binding affinity and functional activity. nih.govfrontiersin.org
Pharmacological studies on the four stereoisomers of 4-methylglutamic acid provide a clear demonstration of these principles. Each isomer exhibits a distinct pharmacological profile, highlighting the importance of stereochemistry at both the C2 (α-carbon) and C4 positions. nih.gov
Key research findings illustrate these selective activities:
(2S,4R)-4-methylglutamic acid shows selectivity for ionotropic kainate receptors. nih.gov
(2S,4S)-4-methylglutamic acid is selective for metabotropic glutamate (mGlu) receptors, specifically subtypes mGluR1α and mGluR2. nih.gov
(S)-4-methyleneglutamic acid , a related analogue, displays high but relatively non-selective affinity for AMPA, kainate, NMDA, and mGlu receptors. nih.gov This underscores that the saturated methyl group, compared to a methylene (B1212753) group, is critical for conferring selectivity.
The stereochemistry at the C2 position is generally critical for agonism, with the (S)-configuration (or L-configuration) being essential for activity at many glutamate receptors, mimicking the endogenous neurotransmitter (S)-glutamate. researchgate.net However, compounds with the (R)-configuration at C2 (D-configuration) can also exhibit significant, and often different, pharmacological effects. For instance, in a series of methyl-substituted 2-aminoadipic acid (AA) analogs, the compound (2R,4S)-4-methyl-AA was identified as an NMDA receptor antagonist. nih.gov This suggests that while the (2S) isomers of 4-methylglutamic acid act as agonists at certain receptors, their (2R) counterparts, such as (4S)-4-methyl-D-glutamic acid ((2R,4S)-4-methylglutamic acid), may exhibit antagonist properties or interact with different receptor sites altogether.
The profound impact of the methyl group's stereochemistry at the C4 position is evident when comparing the (2S,4R) and (2S,4S) isomers. The simple change in the spatial orientation of the methyl group shifts the compound's preference from ionotropic kainate receptors to metabotropic glutamate receptors. nih.gov This demonstrates that the binding pockets of these receptor families have exquisitely defined topographies that can distinguish between subtle differences in ligand shape.
The following table summarizes the reported pharmacological profiles of different 4-methylglutamic acid stereoisomers and a closely related analogue, illustrating the influence of stereochemistry on receptor selectivity.
| Compound | Stereochemistry | Primary Receptor Selectivity | Receptor Family | Observed Activity |
|---|---|---|---|---|
| 4-Methylglutamic Acid | (2S,4R) | Kainate Receptors | Ionotropic | Selective Agonist nih.gov |
| 4-Methylglutamic Acid | (2S,4S) | mGluR1α and mGluR2 | Metabotropic | Selective Agonist nih.gov |
| 4-Methyl-2-aminoadipic Acid | (2R,4S) | NMDA Receptors | Ionotropic | Antagonist nih.gov |
| 4-Methyleneglutamic Acid | (S) | AMPA, Kainate, NMDA, mGluR1α/2 | Ionotropic & Metabotropic | Non-selective High Affinity nih.gov |
Biological Roles and Physiological Significance in Research Models Excluding Human Health/disease Directly
Presence and Distribution in Diverse Biological Systems
The natural occurrence of (4S)-4-Methyl-D-glutamic acid is not firmly established in the scientific literature. Its potential presence is considered in the context of the general distribution of its parent compound, D-glutamic acid, and other related molecules.
D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of peptidoglycan, the essential polymer that constitutes the cell wall of most bacteria. nih.govnih.gov This structure provides rigidity and protection against environmental stress and enzymatic degradation. nih.gov The D-glutamic acid in peptidoglycan is produced from its L-enantiomer by glutamate (B1630785) racemases. nih.gov Some bacteria, such as Pseudomonas aeruginosa, have demonstrated the ability to utilize D-glutamate as a sole carbon source, indicating a metabolic pathway for its catabolism. nih.gov
However, despite the prevalence of D-glutamic acid in the bacterial kingdom, there are no specific reports in the reviewed scientific literature confirming the natural synthesis or presence of its derivative, (4S)-4-Methyl-D-glutamic acid, in any microorganism.
Research into non-protein amino acids in the Liliaceae family has identified several 4-substituted glutamic acid derivatives. Notably, 4-methylglutamic acid was isolated from the bulbs of Lilium maximowiczii. acs.org The same study also identified related compounds like 4-methyleneglutamic acid in tulips (Tulipa gesneriana). acs.org
While these findings confirm the existence of the 4-methylglutamic acid structure in plants, the specific stereochemistry of the compound isolated from Lilium maximowiczii was not fully elucidated in the original research. Other studies on different plant species, such as Lathyrus japonicus, have identified the L-isomer, (2S,4R)-4-methylglutamic acid. nih.gov Therefore, the natural occurrence of the (4S)-D-glutamic acid isomer in the plant kingdom remains unconfirmed.
| Compound | Plant Species | Family | Reference |
|---|---|---|---|
| 4-Methylglutamic Acid (stereochemistry not specified) | Lilium maximowiczii (Lily) | Liliaceae | acs.org |
| 4-Methyleneglutamic Acid | Tulipa gesneriana (Tulip) | Liliaceae | acs.org |
| (2S,4R)-4-Methylglutamic Acid (L-isomer) | Lathyrus japonicus (Sea Pea) | Fabaceae | nih.gov |
Once considered "unnatural," free D-amino acids are now known to be present in the tissues and biological fluids of mammals. wikipedia.org Advanced analytical techniques have identified several D-amino acids, such as D-serine, D-aspartate, and D-alanine, in various mammalian systems, including the brain and endocrine tissues. nih.govfda.gov For instance, D-serine acts as a crucial co-agonist at the NMDA receptor in the brain, while D-aspartate is involved in neurogenesis and endocrine regulation. fda.gov
In contrast, studies of mammalian tissues have consistently shown that D-glutamate is either absent or present only at very low, often undetectable, levels. fda.gov Research on perfused mouse brain tissue, which eliminates contamination from blood, failed to detect any D-glutamic acid, despite the high concentration of its L-enantiomer. Similarly, analyses of various endocrine glands report that D-glutamate levels are generally low. fda.gov Given the scarcity of the parent compound, the presence of (4S)-4-Methyl-D-glutamic acid in mammalian tissues has not been reported and is presumed to be nonexistent or below current detection limits.
Functions in Cellular Processes and Metabolic Balance
There is a significant lack of information regarding the specific functions of (4S)-4-Methyl-D-glutamic acid in cellular processes and metabolic balance. Research has not yet elucidated any dedicated metabolic pathways for this compound or any regulatory roles it might play.
For context, some microorganisms can metabolize the parent compound, D-glutamate. Studies have shown that bacteria like Pseudomonas aeruginosa can catabolize D-glutamate for energy and indirectly convert it to L-glutamate for anabolic processes, such as building cellular components. nih.gov This demonstrates a clear role for D-glutamate in the metabolic balance of certain bacteria. However, no analogous function has been described for (4S)-4-Methyl-D-glutamic acid in any biological system.
Advanced Research Applications and Prospects
Development as Pharmacological Tools for Glutamate (B1630785) Receptor Research
Glutamate receptors, the primary mediators of excitatory neurotransmission in the mammalian central nervous system, are crucial targets for understanding neurological function and disease. nih.gov They are broadly classified into ionotropic receptors (iGluRs) like NMDA, AMPA, and kainate receptors, and metabotropic receptors (mGluRs). nih.govnih.gov Substituted glutamic acid analogues are instrumental in dissecting the function of these diverse receptor subtypes.
(4S)-4-methyl-D-glutamic acid and its stereoisomers have been shown to possess distinct pharmacological profiles, allowing researchers to probe specific receptor functions. nih.gov Notably, the (2S,4S) isomer of 4-methylglutamic acid demonstrates selective activity at metabotropic glutamate receptors, specifically subtypes mGluR1α and mGluR2. nih.govresearchgate.net In contrast, the (2S,4R) isomer shows selectivity for kainate-type ionotropic receptors. nih.govresearchgate.net This stereospecificity makes these compounds valuable tools for differentiating between receptor subtypes in experimental models. While its direct D-amino acid counterpart, (2R,4S)-4-methyl-D-glutamic acid, is less characterized in this context, the activity of its isomers highlights the potential for developing highly selective pharmacological probes by modifying the glutamate scaffold.
| Compound | Receptor Selectivity | Reference |
| (2S,4S)-4-methylglutamic acid | Metabotropic Glutamate Receptors (mGluR1α, mGluR2) | nih.govresearchgate.net |
| (2S,4R)-4-methylglutamic acid | Kainate Receptors | nih.govresearchgate.net |
| (2S)-4-methyleneglutamic acid | Non-selective (AMPA, Kainate, NMDA, mGluR1α, mGluR2) | nih.gov |
Potential for Novel Drug Lead Discovery and Preclinical Development
The unique structure of (4S)-4-methyl-D-glutamic acid makes it a candidate for exploration in various therapeutic areas, excluding direct clinical human trial data.
Targeting Antimicrobial Pathways (e.g., Glutamate Racemase Inhibitors)
A critical pathway in bacteria, but absent in humans, is the synthesis of D-glutamic acid, an essential component of the peptidoglycan cell wall. nih.govwikipedia.orgebi.ac.uk The enzyme responsible for this conversion, glutamate racemase (MurI), is an attractive target for novel antibacterial agents. nih.govwikipedia.org Inhibiting this enzyme prevents cell wall formation, leading to bacterial cell death. wikipedia.org
Optically pure 4-substituted D-glutamic acid analogues with a (2R,4S) stereochemistry—the same as the subject compound—have been identified as the first potent inhibitors of the glutamate racemase enzyme that also exhibit whole-cell antibacterial activity. nih.gov Structure-activity relationship (SAR) studies have led to the development of derivatives with significant potency against bacteria such as Streptococcus pneumoniae. nih.gov For instance, a 2-naphthylmethyl derivative showed potent competitive inhibition of glutamate racemase, and further modifications to benzothienyl derivatives yielded even greater potency. nih.gov Certain compounds in this class have demonstrated efficacy in a murine thigh infection model, suggesting that glutamate racemase is a viable target for developing new antibacterial drugs. nih.gov
| Derivative of (2R,4S)-4-substituted D-glutamic acid | Inhibition Potency (IC₅₀, HPLC assay) | Key Finding |
| 2-Naphthylmethyl derivative (Compound 10) | 0.1 µg/mL | Potent competitive inhibitor (Ki = 16 nM) |
| Benzothienyl derivative (Compound 69) | 0.036 µg/mL | Increased potency and whole-cell activity |
| Benzothienyl derivative (Compound 74) | 0.01 µg/mL | High potency and in vivo efficacy |
| Biaryl derivative (Compound 52) | Not specified | Showed in vivo efficacy |
Exploration in Anticancer Research: Targeting Glutamine Metabolism Pathways (General Glutamic Acid Derivatives)
Cancer cells exhibit reprogrammed metabolism to support their rapid growth and proliferation, a phenomenon known as a hallmark of cancer. nih.gov Many tumors become "addicted" to the amino acid glutamine, which serves as a crucial source of both carbon and nitrogen for synthesizing nucleotides, amino acids, and lipids. nih.govnih.gov This dependency makes the glutamine metabolism pathway a prime target for anticancer therapies. nih.gov
A key step in this pathway is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.gov Inhibiting this process can starve cancer cells of essential metabolites and increase their exposure to damaging reactive oxygen species. nih.gov Glutamic acid derivatives can be designed to interfere with this or other glutamine-dependent pathways. While specific research on (4S)-4-methyl-D-glutamic acid in this area is not yet prominent, the general strategy of using amino acid analogues to disrupt tumor metabolism is an active field of investigation. nih.gov The potential for derivatives of glutamic acid to act as inhibitors of enzymes like glutaminase or to block glutamine transporters provides a rationale for future exploration in oncology. nih.govnih.gov
Investigation of Other Therapeutic Potentials (e.g., Otoprotection, Biofilm Inhibition, based on broader D-amino acid research)
Research into D-amino acids in general has revealed several biological activities that suggest further therapeutic avenues for specific compounds like (4S)-4-methyl-D-glutamic acid.
Otoprotection: Certain drugs, including platinum-based chemotherapy agents, can cause hearing loss (ototoxicity) by damaging the sensory hair cells of the inner ear. nih.gov Preclinical research has shown that the D-amino acid, D-methionine, can be effective at protecting against this damage. nih.govnih.gov It is believed to work by promoting the synthesis of the natural antioxidant glutathione, thereby protecting cells from damage. nih.gov This finding suggests that other D-amino acids could be investigated for similar otoprotective properties.
Biofilm Inhibition: Biofilms are structured communities of bacteria, encased in a self-produced matrix, that are notoriously resistant to antibiotics. asm.orgnih.gov Research has shown that a mixture of certain D-amino acids (D-leucine, D-methionine, D-tyrosine, and D-tryptophan) can trigger the disassembly of existing biofilms and prevent their formation in various bacteria, including the pathogen Staphylococcus aureus. asm.orgnih.govnih.gov The proposed mechanism involves the incorporation of these D-amino acids into the bacterial cell wall's peptidoglycan, which signals for the breakdown of the biofilm matrix. nih.goviwaponline.com While some conflicting reports exist, the preponderance of evidence suggests a role for D-amino acids in controlling biofilms, making this a promising area for the exploration of novel D-amino acid structures. plos.org
| D-Amino Acid(s) | Effect on Biofilm | Bacterial Species Studied |
| D-phenylalanine, D-proline, D-tyrosine | Inhibit biofilm formation | Staphylococcus aureus nih.gov |
| D-leucine, D-methionine, D-tyrosine, D-tryptophan | Trigger biofilm disassembly, prevent formation | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa nih.gov |
| D-tyrosine | Strongest inhibitory effect on mixed culture biofilm | Mixed microorganisms iwaponline.com |
Computational Design and Screening of Novel Derivatives
Modern drug discovery often employs computational methods to design and screen for new, more effective molecules. This approach has been applied to the development of inhibitors based on the D-glutamic acid scaffold. epo.org
One strategy involves the creation of a pharmacophore model. Such a model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to bind to a specific biological target. Researchers have developed pharmacophore models based on the structures of known glutamate racemase inhibitors, including various D-glutamic acid derivatives. epo.org This model was then used to virtually screen large databases of chemical compounds to identify novel candidates that fit the required structural and chemical profile but might have better drug-like properties, such as improved membrane permeability. epo.org This computational approach successfully identified new classes of glutamate racemase inhibitors, demonstrating the power of combining structural knowledge of compounds like (4S)-4-methyl-D-glutamic acid with computational screening to accelerate the discovery of new therapeutic leads. epo.org
Biotechnology Applications in Biosynthesis and Enzyme Engineering
The synthesis of non-canonical amino acids (ncAAs), like (4S)-4-methyl-D-glutamic acid, which are not one of the 20 common protein-building amino acids, is a significant area of biotechnology. nih.gov Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, which can be labor-intensive and generate hazardous waste. nih.gov
Enzyme engineering plays a pivotal role in creating biocatalysts for the production of novel amino acids. nih.govmdpi.com By modifying the active sites of existing enzymes, scientists can alter their substrate specificity to accept new molecules. For example, researchers have successfully engineered the enzyme glutamate dehydrogenase to catalyze the reductive amination of levulinic acid, producing (R)-4-aminopentanoic acid, a chiral γ-amino acid, with high efficiency and stereoselectivity. nih.gov This same principle could be applied to produce (4S)-4-methyl-D-glutamic acid. An engineered dehydrogenase or aminotransferase could potentially convert a corresponding keto-acid precursor into the desired D-amino acid with high purity. This biotechnological approach holds promise for the sustainable and efficient production of (4S)-4-methyl-D-glutamic acid and other valuable non-canonical amino acids for research and pharmaceutical development. nih.govnih.gov
Conclusion and Future Directions
Summary of Current Academic Understanding of D-Glutamic Acid, 4-Methyl- and its Stereoisomers
The scientific community's understanding of D-glutamic acid, 4-methyl-, and its stereoisomers is still developing, with research primarily focused on the broader class of substituted glutamic acid analogs and their interactions with glutamate (B1630785) receptors. These receptors are crucial for excitatory signaling in the central nervous system. Studies have shown that stereoisomers of 4-methylglutamic acid exhibit distinct pharmacological profiles. For instance, (2S,4R)-4-methylglutamic acid is selective for kainic acid receptors, while (2S,4S)-4-methylglutamic acid shows selectivity for metabotropic glutamate receptor subtypes mGlu1α and mGlu2. nih.gov This highlights the critical role of stereochemistry in determining the biological activity of these compounds.
While specific research on the (4S)-D-glutamic acid, 4-methyl- isomer is not extensively detailed in publicly available literature, the known functions of related D-amino acids and glutamatergic agents provide a framework for its potential significance. D-amino acids, in general, are recognized for their roles in various biological processes, challenging the long-held belief that only L-amino acids are biologically relevant. numberanalytics.comnih.gov For example, D-serine is a well-known co-agonist at NMDA receptors, and D-glutamate is a key component of bacterial cell walls. numberanalytics.comnih.gov The introduction of a methyl group at the 4-position of D-glutamic acid, as in the (4S) isomer, would be expected to confer specific conformational constraints that influence its binding to and modulation of target receptors. The synthesis of various stereoisomers of substituted glutamic acids, such as 4-(3-fluoropropyl)-L-glutamic acid (FSPG) and 3-(4-chlorophenyl)glutamic acid, has been crucial in elucidating the structure-activity relationships at glutamate receptors and transporters. plos.orgnih.gov
Unanswered Questions and Emerging Research Areas
Despite the progress made, significant questions regarding D-Glutamic acid, 4-methyl-, (4S)- and its stereoisomers remain unanswered. A primary gap in knowledge is the full spectrum of its biological functions and the specific enzymes and pathways involved in its metabolism. Elucidating the biosynthetic pathways for D-amino acids in various organisms is a key area of future research. numberanalytics.com
Emerging research areas include:
Neurological Disorders: Given the role of glutamate in neurotransmission, there is a growing interest in how D-amino acid derivatives might serve as biomarkers or therapeutic agents for neurological diseases. nih.gov Dysregulation of D-amino acids has been linked to conditions like Alzheimer's disease. nih.gov
Oncology: The system xc- transporter, which exchanges extracellular cystine for intracellular glutamate, is a target for cancer imaging and therapy. plos.orgplos.org Investigating whether D-glutamic acid derivatives like the (4S)-4-methyl- isomer interact with this transporter is a promising avenue.
Chemical Biology: The unique properties of D-amino acids make them valuable tools for creating peptides and proteins with enhanced stability against enzymatic degradation, which has significant implications for drug development and biomaterials. numberanalytics.com
Challenges in Synthesis and Analytical Detection of D-Amino Acids and their Derivatives in Complex Matrices
The study of D-amino acids and their derivatives is hampered by significant challenges in both their chemical synthesis and analytical detection.
Synthesis Challenges:
Stereoselectivity: Achieving high stereochemical purity during the synthesis of a specific isomer like (4S)-D-glutamic acid, 4-methyl- is a major hurdle. researchgate.net Methods often yield a mixture of stereoisomers that are difficult to separate. nih.gov While diastereoselective synthesis methods have been developed for some substituted glutamic acids, they can be complex and may not be universally applicable. nih.gov
Yield and Scalability: Many synthetic routes for D-amino acids suffer from low yields and are not easily scalable for industrial production, which is necessary for extensive research and potential therapeutic applications. researchgate.net
Analytical Detection Challenges:
Low Abundance: D-amino acids are often present in trace amounts in biological samples, making their detection difficult. nih.gov
Matrix Interference: The complex nature of biological matrices (e.g., tissues, urine) can interfere with analytical measurements, leading to inaccurate results. mdpi.com
Enantiomeric Separation: Separating D- and L-enantiomers is challenging because they have identical physicochemical properties, except for their interaction with polarized light. nih.gov This necessitates the use of specialized and often expensive chiral chromatography columns or derivatization agents. nih.govmdpi.com
Derivatization Issues: While derivatization can improve detection sensitivity and enable chiral separation, the reactions can be influenced by the sample matrix, and the derivatizing agents themselves can introduce interference. nih.govshimadzu.com
Mass Spectrometry Limitations: Mass spectrometry (MS) is a powerful tool for peptide analysis, but it cannot distinguish between peptides containing L- and D-amino acids based on mass-to-charge ratios alone, as the modification does not change the mass. nih.govresearchgate.net
| Challenge | Description | Potential Solutions |
| Stereoselective Synthesis | Difficulty in producing a single, pure stereoisomer. nih.govresearchgate.net | Development of more efficient and specific catalysts and chiral templates. google.comgoogle.com |
| Low Analytical Sensitivity | D-amino acids are often present at very low concentrations in biological samples. nih.gov | Use of highly sensitive detection methods like fluorescence and mass spectrometry, often coupled with derivatization. shimadzu.com |
| Enantiomer Separation | D- and L-isomers are difficult to separate due to identical physical properties. nih.gov | Chiral chromatography, capillary electrophoresis, and derivatization with chiral reagents. nih.govmdpi.com |
| Matrix Effects | Components of biological samples can interfere with analysis. mdpi.com | Advanced sample preparation techniques and the use of internal standards. nih.gov |
Future Research Perspectives in Chemical Biology, Neuroscience, and Drug Discovery
The future of research into D-Glutamic acid, 4-methyl-, (4S)- and related compounds is promising, with potential impacts across several scientific disciplines.
Chemical Biology: The development of novel synthetic methods for producing pure stereoisomers of modified D-amino acids will enable the creation of new chemical probes to study biological systems. numberanalytics.com These compounds can be incorporated into peptides to enhance their stability and create new biomaterials with unique properties. numberanalytics.com Light-driven reactions catalyzed by enzymes are also an emerging area that could be applied to the synthesis of these complex molecules. acs.org
Neuroscience: Further investigation into the interaction of specific D-glutamic acid stereoisomers with various glutamate receptor subtypes will provide a more detailed understanding of synaptic transmission and plasticity. nih.govnih.gov This could lead to the identification of novel biomarkers for neurological and psychiatric disorders, as well as new therapeutic targets. nih.gov The targeted chiral metabolomics of D-amino acids is an emerging field with the potential to revolutionize our understanding of brain function and disease. nih.gov
Drug Discovery: The unique pharmacological profiles of substituted glutamic acid stereoisomers make them attractive candidates for drug development. nih.gov By targeting specific glutamate receptors or transporters, it may be possible to develop more effective and better-tolerated treatments for a range of conditions, including mood disorders, chronic pain, and cancer. plos.orgnih.gov The use of D-amino acids can lead to the development of peptide-based drugs with improved pharmacokinetic properties. numberanalytics.com
Q & A
Q. How to ensure reproducibility in studies involving rare D-amino acid derivatives like (4S)-4-methyl-D-glutamic acid?
- Methodological Answer:
- Open data: Share raw NMR/MS spectra and synthetic protocols in public repositories (e.g., Zenodo).
- Collaborative validation: Partner with independent labs to replicate key findings.
- Reporting standards: Adhere to CHEMDNER guidelines for chemical entity annotation in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
